

Introduction: The Privileged Scaffold of 3-Methoxy-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-methoxy-4-nitro-1H-pyrazole-5-carbonyl chloride

CAS No.: 1159988-54-1

Cat. No.: B3215305

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The pyrazole nucleus, a five-membered diazole heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatile structure and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery.[2][3] The 3-methoxy-4-nitro-1H-pyrazole framework represents a particularly strategic starting point for chemical synthesis. The electronic properties of this core are distinctly modulated by its substituents: the electron-donating methoxy group at the C3 position and the potent electron-withdrawing nitro group at the C4 position.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, synthesis, reactivity, and potential applications of 3-methoxy-4-nitro-1H-pyrazole and its derivatives. We will delve into the causality behind synthetic choices and provide actionable experimental protocols, grounding all claims in authoritative sources.

Physicochemical and Structural Properties

The parent compound, 3-methoxy-4-nitro-1H-pyrazole, is a solid at room temperature with a melting point in the range of 198-201°C. Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	400755-41-1	[4]
Molecular Formula	C ₄ H ₅ N ₃ O ₃	[4][5]
Molecular Weight	143.10 g/mol	[5]
Physical Form	Solid	[4]
Melting Point	198-201 °C	
InChI Key	GLNYWXCDHONDOZ- UHFFFAOYSA-N	[4]

Structural Characterization: Spectroscopic Signatures

While specific, detailed spectra for the parent compound require direct acquisition[6], its structure can be confidently confirmed by a combination of standard spectroscopic techniques.

- ¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the methoxy (-OCH₃) protons, a singlet for the C5 proton of the pyrazole ring, and a broad singlet for the N1-H proton.
- ¹³C NMR: Key signals would include the methoxy carbon, and three distinct aromatic carbons for C3, C4, and C5 of the pyrazole ring. The carbon attached to the nitro group (C4) would be significantly shifted downfield.
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.[7] Other expected bands include N-H stretching, C-H stretching, C=N ring vibrations, and the C-O stretch of the methoxy group.[7]
- Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the nitro or methoxy groups.

Synthesis of the 3-Methoxy-4-nitro-1H-pyrazole Core

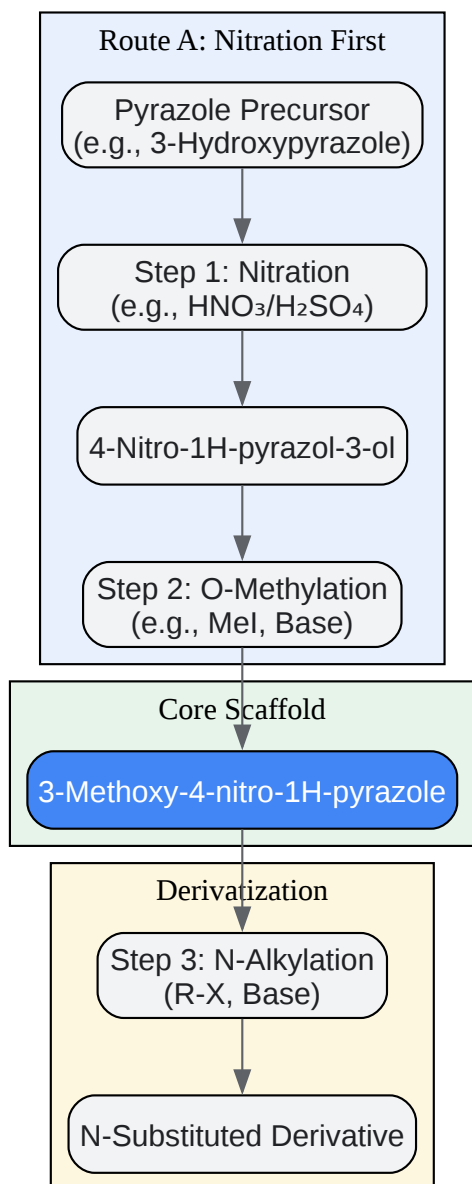
The synthesis of this scaffold can be approached through several logical pathways, primarily revolving around the sequence of nitration and methylation. Lacking a single published procedure for the exact target, we can construct reliable protocols based on well-established pyrazole chemistry.[8]

Synthetic Strategy: Causality and Choices

The two most logical routes involve either (A) nitration followed by O-methylation or (B) O-methylation followed by nitration.

- Route A (Preferred): Nitration of 3-Hydroxy-4-nitropyrazole. This route is often preferred as the nitration of pyrazole itself is a well-documented reaction that reliably yields the 4-nitro isomer.[9] Subsequent O-methylation of the resulting 3-hydroxy-4-nitropyrazole can be achieved under standard, high-yielding conditions.
- Route B: Nitration of 3-Methoxypyrazole. This route is also viable. However, the methoxy group is an activating, ortho-para director. While the C4 position is electronically favored for electrophilic substitution, careful control of reaction conditions is necessary to avoid potential side reactions or over-nitration.

The diagram below illustrates the general synthetic logic for producing N-substituted derivatives from the core scaffold.



General workflow for synthesis and derivatization.

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Caption: General workflow for synthesis and derivatization.

Experimental Protocol: Synthesis of 3-Methoxy-4-nitro-1H-pyrazole via Route A

This protocol is a representative, two-step procedure based on established methods for pyrazole nitration and O-alkylation.^{[9][10]}

Step 1: Nitration of 1H-Pyrazol-3-ol

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL) to 0°C in an ice-salt bath.
- **Substrate Addition:** Slowly add 1H-pyrazol-3-ol (1.0 eq) portion-wise, ensuring the temperature remains below 10°C.
- **Nitrating Agent Addition:** Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature at 0-5°C.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
- **Workup:** Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.
- **Purification:** The crude 4-nitro-1H-pyrazol-3-ol can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: O-Methylation of 4-Nitro-1H-pyrazol-3-ol

- **Reaction Setup:** Dissolve the dried 4-nitro-1H-pyrazol-3-ol (1.0 eq) in a suitable dry solvent such as DMF or acetonitrile in a round-bottom flask under an inert atmosphere.
- **Base Addition:** Add a base such as sodium hydride (NaH, 60% dispersion, 1.0 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0°C.^[10]
- **Alkylation:** After stirring for 15-30 minutes, add methyl iodide (MeI, 1.2 eq) dropwise at 0°C.

- **Reaction:** Allow the mixture to warm to room temperature and stir until TLC analysis shows complete conversion. Gentle heating (e.g., 60°C) may be required depending on the base/solvent system.^[10]
- **Workup:** Quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The resulting crude 3-methoxy-4-nitro-1H-pyrazole can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Mechanistic Insights

The reactivity of the 3-methoxy-4-nitro-1H-pyrazole scaffold is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group.

Caption: Electronic influence of substituents on the pyrazole core.

- **Ring Reactivity:** The powerful electron-withdrawing nature of the nitro group at the C4 position deactivates the pyrazole ring towards further electrophilic aromatic substitution.^[7] Conversely, it makes the ring more susceptible to nucleophilic attack under certain conditions.
- **N-H Acidity and N-Alkylation:** The N-H proton is acidic and can be readily removed by a base, allowing for facile N-alkylation or N-arylation. This is the most common site for introducing molecular diversity.
- **C-H Functionalization:** While the ring is generally deactivated, modern cross-coupling methodologies may allow for regioselective C-H activation, particularly at the C5 position.^[11]
- **Reactivity of the Nitro Group:** The nitro group is the most versatile functional handle on this scaffold. Its reduction to a primary amine is a crucial transformation.^[7] This resulting 4-aminopyrazole is a valuable intermediate for synthesizing a wide array of biologically active compounds, including fused heterocyclic systems, through amide bond formation, sulfonylation, or diazotization reactions.^{[7][9]}

Applications in Drug Discovery

Pyrazole derivatives exhibit a remarkably broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[1][3][7] The 3-methoxy-4-nitro-1H-pyrazole scaffold is an excellent starting point for leveraging this potential.

- **Scaffold for Library Synthesis:** The ease of N-alkylation and the ability to transform the nitro group into a versatile amino group make this compound an ideal building block for combinatorial chemistry and the generation of diverse compound libraries.
- **Bioisosteric Replacement:** The pyrazole ring is often used as a bioisostere for other aromatic or heterocyclic systems to improve pharmacokinetic properties or target engagement.
- **Anti-inflammatory and Anticancer Agents:** The substitution pattern is critical for biological activity. The presence of electron-withdrawing groups, such as a nitro group, on a phenyl ring attached to a pyrazole has been noted to enhance anticancer activity.[2] While this compound has the nitro group directly on the pyrazole, the principle of using this functionality to modulate activity is key. The amino derivatives are precursors to compounds that could target kinases, a major class of anticancer drug targets. Similarly, many anti-inflammatory pyrazoles, like Celecoxib, feature specific substitution patterns that could be mimicked using this core.[1][12]

Conclusion

The 3-methoxy-4-nitro-1H-pyrazole core is a highly functionalized and synthetically versatile scaffold. Its distinct electronic properties, governed by the opposing effects of the methoxy and nitro groups, provide a unique platform for chemical modification. The straightforward pathways for its synthesis and the strategic importance of the nitro group as a precursor to a primary amine make it an invaluable building block for researchers in medicinal chemistry and drug development. A thorough understanding of its structure, reactivity, and synthetic accessibility empowers scientists to design and create novel derivatives with the potential for significant therapeutic impact.

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- To cite this document: BenchChem. [Introduction: The Privileged Scaffold of 3-Methoxy-4-nitro-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3215305/docs#introduction-the-privileged-scaffold-of-3-methoxy-4-nitro-1h-pyrazole]

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